(1R,2R)-2-aminocyclopentanecarboxylic acid (1R,2R)-2-aminocyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 136315-77-0
VCID: VC21256613
InChI: InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
SMILES: C1CC(C(C1)N)C(=O)O
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

(1R,2R)-2-aminocyclopentanecarboxylic acid

CAS No.: 136315-77-0

Cat. No.: VC21256613

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-aminocyclopentanecarboxylic acid - 136315-77-0

Specification

CAS No. 136315-77-0
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (1R,2R)-2-aminocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
Standard InChI Key JWYOAMOZLZXDER-RFZPGFLSSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)N)C(=O)O
SMILES C1CC(C(C1)N)C(=O)O
Canonical SMILES C1CC(C(C1)N)C(=O)O

Introduction

(1R,2R)-2-Aminocyclopentanecarboxylic acid, also known as cispentacin, is a beta-amino acid with a unique cyclopentane structure and specific stereochemistry. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in antifungal and neuroprotective therapies.

Antifungal Activity

(1R,2R)-2-Aminocyclopentanecarboxylic acid has demonstrated potent antifungal properties, particularly against various species of Candida. Its mechanism involves disrupting the integrity of fungal cell membranes, leading to cell death. Studies have shown that this compound can inhibit the growth of Candida albicans and other pathogenic fungi, making it a candidate for antifungal therapy development.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. The compound's ability to influence synaptic transmission and neuronal survival highlights its potential in neuropharmacology.

Pharmacokinetics

As an amino acid derivative, (1R,2R)-2-aminocyclopentanecarboxylic acid is likely absorbed through the gastrointestinal tract and distributed via the bloodstream. Its pharmacokinetic profile suggests that it may have favorable bioavailability and tissue distribution characteristics conducive to therapeutic applications.

Case Studies

  • Antifungal Efficacy: A study evaluated the antifungal activity of this compound against Candida species. Results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent.

  • Neuroprotective Potential: The compound's neuroprotective effects have been explored in studies focusing on its ability to modulate neurotransmitter systems and protect neuronal cells.

Synthesis and Applications

(1R,2R)-2-Aminocyclopentanecarboxylic acid can be synthesized through various methods, often involving the use of chiral intermediates to achieve the desired stereochemistry. This compound serves as a valuable building block in organic synthesis and pharmaceutical development, particularly in the creation of peptide-based drugs and advanced materials.

Hydrochloride Form

The hydrochloride form of (1R,2R)-2-aminocyclopentanecarboxylic acid has a molecular weight of 165.62 g/mol and is used in various biochemical applications.

PropertyDetails
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
CAS Number158414-44-9

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